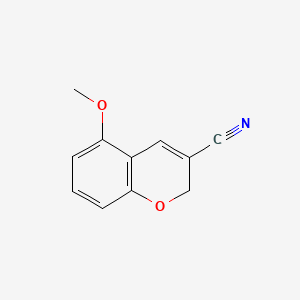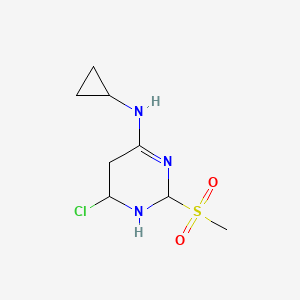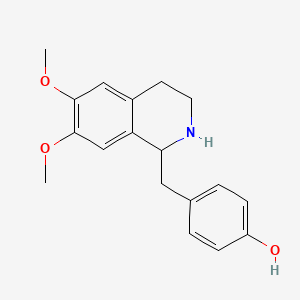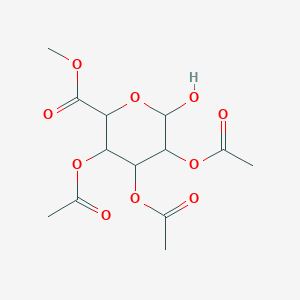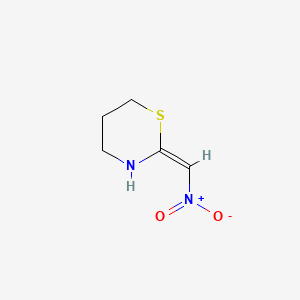acetic acid](/img/structure/B12323114.png)
[(2,2-Dimethylpropanoyl)amino](4-hydroxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(4-hydroxyphenyl)-2-pivalamidoacetic acid is a chiral compound with significant potential in various scientific fields. This compound features a hydroxyphenyl group and a pivalamidoacetic acid moiety, making it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-hydroxyphenyl)-2-pivalamidoacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxybenzaldehyde and pivaloyl chloride.
Formation of Intermediate: The 4-hydroxybenzaldehyde undergoes a condensation reaction with pivaloyl chloride in the presence of a base such as pyridine to form an intermediate.
Amidation: The intermediate is then subjected to amidation with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-hydroxyphenyl)-2-pivalamidoacetic acid can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Ethers or esters
科学的研究の応用
®-2-(4-hydroxyphenyl)-2-pivalamidoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of ®-2-(4-hydroxyphenyl)-2-pivalamidoacetic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes or receptors, while the pivalamidoacetic acid moiety can enhance the compound’s binding affinity and specificity. This dual interaction can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Hydroxybenzoic acid: Shares the hydroxyphenyl group but lacks the pivalamidoacetic acid moiety.
Pivalic acid: Contains the pivaloyl group but lacks the hydroxyphenyl group.
2-(4-Hydroxyphenyl)acetic acid: Similar structure but without the pivalamido group.
Uniqueness
®-2-(4-hydroxyphenyl)-2-pivalamidoacetic acid is unique due to the combination of the hydroxyphenyl group and the pivalamidoacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
特性
分子式 |
C13H17NO4 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
2-(2,2-dimethylpropanoylamino)-2-(4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17) |
InChIキー |
BSXQHKOBFTYRJX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC(C1=CC=C(C=C1)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


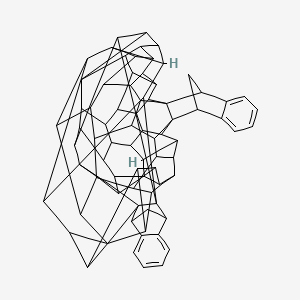
![ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B12323040.png)


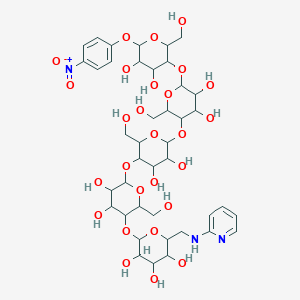
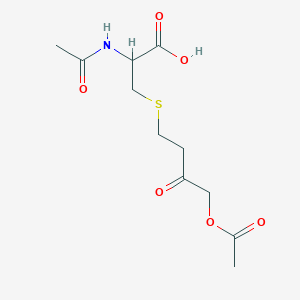
![2-[[2-[[[9-[2-(2-amino-3-methylbutanoyl)oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B12323069.png)


